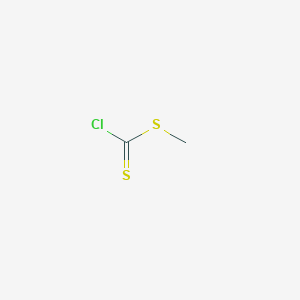
Methyl chlorodithioformate
概要
説明
Methyl chlorodithioformate is an organosulfur compound with the chemical formula CH3OCSCl. It is a derivative of dithioformic acid and is known for its reactivity and utility in various chemical processes. This compound is characterized by the presence of both sulfur and chlorine atoms, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl chlorodithioformate can be synthesized through the reaction of carbon disulfide with methyl iodide in the presence of a base. The reaction typically proceeds as follows:
CS2+CH3I→CH3OCSCl+I−
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of phosgene and methanol. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The reaction can be represented as:
COCl2+CH3OH→CH3OCSCl+HCl
化学反応の分析
Types of Reactions: Methyl chlorodithioformate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form methanol, carbon dioxide, and hydrogen chloride.
Nucleophilic Substitution: It reacts with nucleophiles such as azide ions, leading to the formation of corresponding azides.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to hydrolysis and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acetone.
Nucleophilic Substitution: Azide ions in aqueous acetone.
Major Products:
Hydrolysis: Methanol, carbon dioxide, and hydrogen chloride.
Nucleophilic Substitution: Corresponding azides.
科学的研究の応用
Methyl chlorodithioformate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: It is employed in the modification of biological molecules, such as proteins and peptides, to study their structure and function.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of methyl chlorodithioformate involves its reactivity with nucleophiles. The compound undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. This process can be represented as:
CH3OCSCl+Nu−→CH3OCSNu+Cl−
The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
類似化合物との比較
Methyl chlorodithioformate can be compared with other similar compounds, such as:
Methyl chloroformate: This compound contains an oxygen atom instead of sulfur and is less reactive in nucleophilic substitution reactions.
Methyl chlorothioformate: This compound has one sulfur atom and one oxygen atom, making it intermediate in reactivity between methyl chloroformate and this compound.
Phenyl chlorodithioformate: This compound contains a phenyl group instead of a methyl group, which affects its reactivity and solubility.
Uniqueness: this compound is unique due to the presence of two sulfur atoms, which enhance its reactivity and make it a valuable reagent in organic synthesis.
特性
IUPAC Name |
methyl chloromethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPQEIZIDRUDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















